Thionisoxetine is classified as a norepinephrine transporter inhibitor, specifically an analog of nisoxetine. It is derived from the structural modifications of known compounds used in the treatment of depression and other mood disorders. The compound is notable for its enhanced potency and selectivity in inhibiting norepinephrine uptake compared to its predecessors .
The synthesis of thionisoxetine involves several key steps:
Thionisoxetine possesses a complex molecular structure characterized by:
Thionisoxetine can participate in various chemical reactions:
Thionisoxetine primarily functions by inhibiting the norepinephrine transporter, thereby increasing the concentration of norepinephrine in synaptic clefts. This action enhances noradrenergic neurotransmission, which is beneficial in treating conditions like depression and anxiety disorders. The selectivity for norepinephrine over other neurotransmitters distinguishes it from other similar compounds and minimizes potential side effects associated with broader-spectrum inhibitors .
Thionisoxetine exhibits several notable physical and chemical properties:
Thionisoxetine has several significant applications in scientific research:
Thionisoxetine is a potent norepinephrine reuptake inhibitor characterized by its high-affinity binding to the norepinephrine transporter (NET). The compound exhibits a binding affinity (Ki) of 0.20 nM for NET, as measured by [3H]-nisoxetine displacement assays in rat hypothalamic synaptosomes [1] [4]. This represents a significant enhancement over its structural analog nisoxetine (Ki = 0.46 nM), attributable to the strategic substitution of an oxygen atom with sulfur in the phenoxyphenylpropanamine backbone [7]. Molecular modeling studies indicate that this thioether modification deepens the compound's penetration into the hydrophobic core of NET’s substrate-binding pocket, thereby strengthening van der Waals interactions with transmembrane domains 3 and 8 [3].
Thionisoxetine demonstrates exceptional selectivity for NET over serotonin transporters (SERT), with a 70-fold greater potency in inhibiting [3H]-NE uptake compared to [3H]-5HT uptake in cortical synaptosomes [1] [2]. Quantitative selectivity profiling reveals a NET/SERT inhibition ratio of 1:130 nM, substantially higher than first-generation antidepressants like desipramine (1:22 nM) [7]. This selectivity originates from steric incompatibility with SERT’s larger binding pocket, particularly at residue Phe335 in human SERT, which corresponds to a smaller alanine in NET. The resulting steric clash prevents optimal positioning of thionisoxetine within SERT’s active site [3].
Table 1: Monoamine Transporter Selectivity Profile of Thionisoxetine
Transporter | Ki (nM) | Selectivity Ratio (NET/Transporter) |
---|---|---|
NET (rat) | 0.20 ± 0.03 | 1.0 |
SERT (rat) | 130 ± 15 | 1:650 |
DAT (rat) | >10,000 | 1:50,000 |
Thionisoxetine exhibits distinct pharmacological advantages over its structural analogs tomoxetine (atomoxetine) and nisoxetine. While nisoxetine shows a NET Ki of 0.46 nM, thionisoxetine achieves a 2.3-fold higher affinity (Ki = 0.20 nM) due to enhanced membrane permeability conferred by the sulfur atom [1] [7]. Comparative studies using 6-hydroxydopamine-induced NE depletion models demonstrate thionisoxetine’s superior in vivo potency: it prevents central NE depletion with an ED50 of 0.21 mg/kg, compared to tomoxetine’s ED50 of 0.45 mg/kg [4]. Stereoselectivity is pronounced, with the (R)-enantiomer exhibiting 425-fold greater NET affinity than the (S)-enantiomer (IC50 = 0.20 nM vs. 85 nM) [4] [7].
Table 2: Comparative Neuropharmacology of Norepinephrine Reuptake Inhibitors
Compound | NET Ki (nM) | SERT Ki (nM) | Central ED50 (mg/kg) |
---|---|---|---|
(R)-Thionisoxetine | 0.20 | 130 | 0.21 |
(R)-Nisoxetine | 0.46 | 158 | 0.54 |
Tomoxetine | 5.77 | 1451 | 0.45 |
Thionisoxetine differentially regulates norepinephrine signaling across the blood-brain barrier due to its lipophilicity profile (logP = 3.8). In vivo studies using metaraminol-induced NE depletion show that thionisoxetine prevents hypothalamic NE depletion with an ED50 of 0.21 mg/kg, indicating potent central activity [1]. Peripheral effects are tissue-dependent: cardiac NE depletion requires higher doses (ED50 = 3.4 mg/kg), while urethral NE conservation occurs at intermediate concentrations (ED50 = 1.2 mg/kg) [1] [4]. This gradient arises from differential NET expression density and vascular penetration barriers.
In the central nervous system, thionisoxetine elevates synaptic NE concentrations in the prefrontal cortex by >300% at 1 mg/kg, enhancing noradrenergic neurotransmission in regions governing executive function [6] [7]. Peripherally, it potentiates urethral rhabdosphincter contraction via α1-adrenoceptor sensitization, explaining its investigational use for stress urinary incontinence [8]. Notably, thionisoxetine lacks significant activity at muscarinic, histaminergic, or α2-adrenergic receptors, preserving target specificity [7].
Emerging evidence indicates that thionisoxetine modulates structural neuroplasticity through noradrenergically-mediated pathways. Chronic administration (7 days) at low doses (0.5-1 mg/kg) upregulates BDNF expression in the rat prefrontal cortex by 40% and enhances dendritic arborization in pyramidal neurons [5]. These effects correlate with increased neurogenesis in the dentate gyrus, where norepinephrine potentiates glutamate-dependent survival of adult-born neurons [5].
Table 3: Dose-Dependent Effects on Neuroplasticity Markers
Dose (mg/kg/day) | BDNF Increase (%) | Neurogenesis Rate | Mitochondrial Biogenesis |
---|---|---|---|
0.5 | 18 ± 3% | +1.3-fold | No change |
1.0 | 40 ± 6% | +1.8-fold | Moderate increase |
5.0 | 15 ± 4% | +1.1-fold | Significant decrease |
Higher doses (≥5 mg/kg) paradoxically suppress mitochondrial biogenesis, reducing PGC-1α expression by 60% and TFAM by 45% in human neuron-like cells [10]. This biphasic response mirrors findings with atomoxetine, where therapeutic concentrations enhance synaptic plasticity but supratherapeutic exposure impairs mitochondrial fusion/fission dynamics [10]. Norepinephrine-mediated cAMP/PKA signaling at NET-saturated doses activates CREB-dependent transcription of plasticity genes, while excessive cytosolic NE triggers β-arrestin-mediated internalization of neurotrophic receptors [5] [10]. These mechanisms may underlie thionisoxetine’s facilitation of pattern separation—a dentate gyrus-dependent process that converts similar experiences into distinct memories—at optimal doses [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7